molecular formula C8H6O2 B591607 Octa-3,5-diyne-2,7-dione CAS No. 139565-87-0

Octa-3,5-diyne-2,7-dione

Cat. No.: B591607
CAS No.: 139565-87-0
M. Wt: 134.134
InChI Key: GNIPZQAYKNGALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octa-3,5-diyne-2,7-dione is an organic compound with the molecular formula C8H6O2. It is characterized by the presence of two triple bonds and two ketone groups, making it a member of the diyne and diketone families. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octa-3,5-diyne-2,7-dione typically involves the use of alkyne and ketone precursors. One common method is the oxidative coupling of 1,4-diketones with terminal alkynes under basic conditions. This reaction can be catalyzed by transition metals such as palladium or copper. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Octa-3,5-diyne-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Octa-3,5-diyne-2,7-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is used in the production of polymers and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which octa-3,5-diyne-2,7-dione exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is due to the presence of the triple bonds and ketone groups, which can participate in various chemical transformations. The molecular targets and pathways involved can vary, but often include interactions with enzymes, nucleophiles, and electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Octa-3,5-diene-2,7-dione: This compound is similar in structure but contains double bonds instead of triple bonds.

    Hexa-2,4-diyne-1,6-dione: Another diyne-diketone compound with a shorter carbon chain.

    But-2-yne-1,4-dione: A simpler diyne-diketone with only four carbon atoms.

Uniqueness

Octa-3,5-diyne-2,7-dione is unique due to its specific combination of triple bonds and ketone groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

139565-87-0

Molecular Formula

C8H6O2

Molecular Weight

134.134

IUPAC Name

octa-3,5-diyne-2,7-dione

InChI

InChI=1S/C8H6O2/c1-7(9)5-3-4-6-8(2)10/h1-2H3

InChI Key

GNIPZQAYKNGALN-UHFFFAOYSA-N

SMILES

CC(=O)C#CC#CC(=O)C

Synonyms

3,5-Octadiyne-2,7-dione (9CI)

Origin of Product

United States

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